4-Isopropyl-2-methylbenzaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-4-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8(2)10-4-5-11(7-12)9(3)6-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVGSZAAEJXIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80667458 | |
| Record name | 2-Methyl-4-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-88-4 | |
| Record name | 2-Methyl-4-(1-methylethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4395-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80667458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Isopropyl 2 Methylbenzaldehyde and Its Derivatives
Direct Synthesis Approaches for 4-Isopropyl-2-methylbenzaldehyde
The direct introduction of a formyl group onto an aromatic ring is a cornerstone of synthetic organic chemistry. For this compound, this involves the formylation of o-cymene (B1210590) (1-isopropyl-2-methylbenzene). foodb.casigmaaldrich.comhmdb.ca
Formylation Reactions of Substituted Aromatics
Several classical named reactions are employed for the formylation of electron-rich aromatic compounds like o-cymene.
Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a co-catalyst like copper(I) chloride. wikipedia.orgbyjus.comslideshare.net The reactive electrophile is believed to be the formyl cation, [HCO]+. wikipedia.orgbyjus.com However, this method is generally not applicable to phenol (B47542) and phenol ether substrates. wikipedia.orgbyjus.com
Gattermann Reaction: A variation of the Gattermann-Koch reaction, this method uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orglscollege.ac.in To circumvent the use of highly toxic gaseous HCN, the Adams modification utilizes zinc cyanide (Zn(CN)2) and HCl, where HCN is generated in situ. wikipedia.orgthermofisher.com This method is suitable for a broader range of substrates, including phenols, phenolic ethers, and heterocyclic compounds. thermofisher.com
Vilsmeier-Haack Reaction: This reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate the Vilsmeier reagent, a chloroiminium ion. organic-chemistry.orgnrochemistry.comwikipedia.org This electrophile then reacts with an electron-rich arene. organic-chemistry.orgnrochemistry.com The resulting iminium ion is subsequently hydrolyzed to yield the corresponding aldehyde. wikipedia.orgchemistrysteps.com The Vilsmeier-Haack reaction is particularly effective for electron-rich aromatic compounds and tends to favor substitution at the less sterically hindered para position. nrochemistry.comjk-sci.com A pyridine-catalyzed Vilsmeier reaction using DMF-POCl3 has been reported for the synthesis of 4,5-dimethoxy-2-methylbenzaldehyde. researchgate.net
Table 1: Comparison of Formylation Reactions
| Reaction | Reagents | Substrate Scope | Key Features |
|---|---|---|---|
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Alkylbenzenes thermofisher.com | Not suitable for phenols/phenol ethers. wikipedia.orgbyjus.com |
| Gattermann | HCN, HCl, Lewis Acid | Phenols, phenolic ethers, heterocycles thermofisher.com | Adams modification uses Zn(CN)₂ for safer HCN generation. wikipedia.orgthermofisher.com |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes organic-chemistry.orgwikipedia.org | Forms a Vilsmeier reagent as the electrophile; hydrolysis yields the aldehyde. nrochemistry.comchemistrysteps.com |
Catalytic Pathways for Aryl Aldehyde Formation
Modern synthetic methods are increasingly focusing on catalytic pathways that offer greener and more efficient alternatives to traditional stoichiometric reactions. While direct catalytic synthesis of this compound is not extensively detailed in the provided results, the broader field of catalytic aryl aldehyde formation is relevant. For instance, the oxidation of the corresponding benzyl (B1604629) alcohol can be a viable route. The development of catalytic systems for the selective oxidation of alkylaromatics to the corresponding aldehydes is an active area of research.
Synthetic Routes to this compound Derivatives
The synthesis of derivatives of this compound often involves the modification of related precursors or the introduction of chirality through asymmetric synthesis.
Derivatization from Related Precursors and Analogues
Derivatives can be synthesized from closely related molecules. For example, 4-hydroxy-5-isopropyl-2-methylbenzaldehyde, also known as thymol (B1683141) aldehyde, is a derivative that can be synthesized and subsequently used to create other compounds. researchgate.netnih.gov The synthesis of semicarbazone and thiosemicarbazone derivatives of 4-isopropylbenzaldehyde (B89865) has been reported, along with their metal complexes. journalijar.com The oxidation of 4-isopropylbenzaldehyde to cumic acid represents another derivatization pathway. researchgate.net
Optimization of Synthetic Parameters
The efficiency and selectivity of synthetic reactions are highly dependent on various parameters. For formylation reactions, the choice of Lewis acid, solvent, temperature, and pressure can significantly impact the yield and regioselectivity. In the Gattermann-Koch reaction, the use of a copper(I) chloride or nickel(II) chloride co-catalyst is often necessary when zinc chloride is the Lewis acid or when carbon monoxide is not at high pressure. wikipedia.org The Vilsmeier-Haack reaction's temperature can range from below 0°C to 80°C depending on the substrate's reactivity. jk-sci.com In catalytic oxidations, factors such as the catalyst type, oxidant, solvent, and reaction time are critical for achieving high yields and selectivity. For example, the oxidation of benzyl alcohol to benzoic acid was accelerated by increasing the power of UV-LED irradiation in a decatungstate-anion-catalyzed process. researchgate.net
Catalyst Selection and Loading Effects in Condensation Reactions
The choice of catalyst is paramount in directing the outcome of condensation reactions used to synthesize derivatives of isopropylbenzaldehyde. In the cross-aldol condensation of para-isopropylbenzaldehyde (IPB) with propionaldehyde (B47417) to produce 3-(4-Isopropyl-phenyl)-2-methyl-acrylaldehyde, solid base catalysts have proven effective. researchgate.net Studies have utilized alkaline earth metal oxides and Al2O3-MgO mixed oxides, demonstrating that catalytic activity is enhanced with an increase in the base amounts of these catalysts. researchgate.net For instance, increasing the weight of the catalyst in the reaction mixture leads to a higher conversion of the starting materials. researchgate.net
Organic amine catalysts have also been employed in the synthesis of related aromatic aldehydes, such as p-methyl benzaldehyde (B42025) from acetaldehyde (B116499), highlighting the versatility of catalyst choice depending on the desired reaction mechanism and target product. nih.gov The active site in these amine catalysts facilitates the necessary condensation, cycloaddition, and aromatization steps. nih.gov The selection between heterogeneous solid bases and homogeneous organic catalysts depends on the specific reactants, desired selectivity, and process considerations like catalyst reusability. Research indicates that reused MgO and Al2O3-MgO mixed oxide catalysts exhibit no decay in performance. researchgate.net
Table 1: Catalyst Performance in the Synthesis of an Isopropylbenzaldehyde Derivative researchgate.net
| Catalyst Type | Active Component | Effect of Increased Loading | Reusability |
|---|---|---|---|
| Alkaline Earth Metal Oxides | MgO | Enhanced catalytic activity and conversion | Exhibits no catalyst decay |
Influence of Reaction Time and Temperature on Yield and Selectivity
Reaction time and temperature are critical variables that must be precisely controlled to maximize the yield and selectivity of the desired aldehyde product. In the synthesis of 3-(4-Isopropyl-phenyl)-2-methyl-acrylaldehyde, it has been demonstrated that increasing the reaction temperature and duration enhances the conversion of the starting aldehyde. researchgate.net Specifically, reactions conducted at temperatures between 120-190 °C showed that higher temperatures favor product formation. researchgate.net
Table 2: Effect of Reaction Conditions on Aldehyde Synthesis researchgate.net
| Parameter | Effect on Conversion | Effect on Selectivity | Notes |
|---|---|---|---|
| Temperature | Increases with rising temperature | Remains relatively stable | Optimal range is crucial to avoid side products. |
| Reaction Time | Increases with longer duration | Remains relatively stable | Must be balanced with process efficiency. |
Role of Solvent Systems in Synthetic Transformations
The solvent system plays a crucial role in synthetic transformations by influencing reactant solubility, catalyst activity, and the stabilization of transition states. The choice of solvent can significantly impact both reaction rate and product selectivity. For the cross-aldol condensation yielding 3-(4-Isopropyl-phenyl)-2-methyl-acrylaldehyde, favorable results in terms of both conversion and selectivity were achieved using nonpolar solvents such as cyclohexane (B81311) and benzene (B151609). researchgate.net
In contrast, studies on other condensation reactions, such as those for preparing Schiff bases, have explored a range of solvent types. researchgate.net In one such study, polar protic solvents like methanol (B129727) and ethanol (B145695) did not yield satisfactory results. researchgate.net However, switching to polar aprotic solvents, including Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF), led to an enhanced yield and a reduction in reaction time. researchgate.net This highlights that the optimal solvent system is highly specific to the reaction mechanism and the nature of the reactants and catalyst involved.
Table 3: Influence of Solvent Type on Condensation Reactions researchgate.netresearchgate.net
| Solvent Class | Examples | Observed Effect on Yield/Selectivity | Applicable Reaction Example |
|---|---|---|---|
| Nonpolar | Cyclohexane, Benzene | Favorable conversion and selectivity | Synthesis of 3-(4-Isopropyl-phenyl)-2-methyl-acrylaldehyde researchgate.net |
| Polar Protic | Methanol, Ethanol | No satisfactory increment in yield | Preparation of a Schiff base derivative researchgate.net |
| Polar Aprotic | THF, DCM, DMF | Enhanced yield and shorter reaction time | Preparation of a Schiff base derivative researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Isopropyl 2 Methylbenzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is the primary site for a variety of transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Processes
The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles. In a general nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield the final alcohol product. youtube.com Aldehydes are generally more reactive towards nucleophiles than ketones due to less steric hindrance and electronic factors. libretexts.org
For 4-Isopropyl-2-methylbenzaldehyde, nucleophilic addition reactions proceed via this characteristic mechanism. The presence of the methyl group at the ortho position and the bulky isopropyl group at the para position can sterically hinder the approach of the nucleophile to some extent, but the aldehyde reactivity is retained.
A prominent example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as the nucleophile. sigmaaldrich.comyoutube.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. sigmaaldrich.com
Table 1: Nucleophilic Addition Reactions of this compound
| Nucleophile (Reagent) | Product |
|---|---|
| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 1-(4-Isopropyl-2-methylphenyl)ethanol |
| Sodium borohydride (B1222165) (NaBH₄) | (4-Isopropyl-2-methylphenyl)methanol |
Condensation Reactions (e.g., Knoevenagel, Rothemund, Cinnamil Formation)
Condensation reactions involving aldehydes are fundamental in carbon-carbon bond formation.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgresearchgate.net Typically catalyzed by a weak base, this reaction converts aldehydes or ketones into α,β-unsaturated products. wikipedia.orgresearchgate.net When this compound reacts with a compound containing an active methylene (B1212753) group, such as malonic acid or diethyl malonate, in the presence of a base like piperidine (B6355638) or pyridine (B92270), it undergoes condensation. wikipedia.orgresearchgate.net If malonic acid is used, the reaction is often followed by decarboxylation (the Doebner modification) to yield a cinnamic acid derivative. wikipedia.org
The Rothemund reaction involves the condensation of an aldehyde with pyrrole (B145914) to synthesize porphyrins. wikipedia.org In this multi-step process, four molecules of the aldehyde react with four molecules of pyrrole in an acidic medium, followed by oxidation, to form a meso-tetrasubstituted porphyrin. wikipedia.org Using this compound in this reaction would theoretically produce meso-tetra(4-isopropyl-2-methylphenyl)porphyrin.
Cinnamil formation refers to the synthesis of cinnamaldehydes. The reaction of this compound is not a direct formation of a "cinnamil" but rather a substituted cinnamaldehyde (B126680). For example, a Claisen-Schmidt condensation (a type of aldol (B89426) condensation) with acetaldehyde (B116499) would yield 3-(4-isopropyl-2-methylphenyl)propenal. A related compound, 4-isopropyl cinnamaldehyde, is known, which is 3-(4-isopropylphenyl)propenal. thegoodscentscompany.com
Table 2: Condensation Reaction Products of this compound
| Reaction Name | Reactant(s) | Product |
|---|---|---|
| Knoevenagel-Doebner | Malonic acid, Pyridine | 3-(4-Isopropyl-2-methylphenyl)acrylic acid |
| Rothemund | Pyrrole, Acid | meso-Tetra(4-isopropyl-2-methylphenyl)porphyrin |
Oxidation and Reduction Pathways
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent (a silver-ammonia complex), which is a characteristic test for aldehydes. byjus.comlearncbse.in The oxidation of this compound yields 4-Isopropyl-2-methylbenzoic acid. Continuous flow aerobic oxidation using catalysts like platinum on alumina (B75360) has been demonstrated for similar structures like 4-isopropylbenzaldehyde (B89865). researchgate.net
Reduction: The reduction of this compound to the corresponding primary alcohol, (4-Isopropyl-2-methylphenyl)methanol, can be achieved using various reducing agents. Catalytic hydrogenation (H₂ over a metal catalyst like Pd, Pt, or Ni) is a common method. Alternatively, hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. youtube.com
Table 3: Oxidation and Reduction of this compound
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | KMnO₄ or H₂CrO₄ | 4-Isopropyl-2-methylbenzoic acid |
Acetalization Reaction Mechanisms
Acetalization is the reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form an acetal (B89532). This reaction is reversible and is often used to protect the aldehyde group during other synthetic steps. byjus.comresearchgate.net
The mechanism for the acetalization of this compound with an alcohol (e.g., methanol) begins with the protonation of the carbonyl oxygen by the acid catalyst. researchgate.netresearchgate.net This protonation increases the electrophilicity of the carbonyl carbon, which is then attacked by a molecule of the alcohol to form a tetrahedral intermediate known as a hemiacetal. researchgate.net Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. Finally, a second molecule of the alcohol attacks this carbocation, and deprotonation yields the stable acetal product. researchgate.netresearchgate.net
Table 4: Key Steps in the Acetalization of this compound
| Step | Description |
|---|---|
| 1. Protonation | The aldehyde's carbonyl oxygen is protonated by an acid catalyst. |
| 2. Nucleophilic Attack | An alcohol molecule attacks the activated carbonyl carbon. |
| 3. Hemiacetal Formation | A proton is transferred from the attacking alcohol to form a neutral hemiacetal. |
| 4. Water Elimination | The hydroxyl group of the hemiacetal is protonated and eliminated as water, forming a carbocation. |
Reactions on the Aromatic Ring System
The substituents on the benzene (B151609) ring dictate the position of further substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. libretexts.org The regioselectivity of these reactions is governed by the directing effects of the three substituents already present: the aldehyde group (-CHO), the methyl group (-CH₃), and the isopropyl group (-C₃H₇).
Aldehyde Group (-CHO): This is a meta-directing and deactivating group due to its electron-withdrawing nature (both by induction and resonance).
Methyl (-CH₃) and Isopropyl (-C₃H₇) Groups: These are ortho-, para-directing and activating groups due to their electron-donating nature (hyperconjugation and induction). youtube.com
The directing effects of these groups are in opposition. The powerful activating ortho-, para-directing alkyl groups will dominate over the deactivating meta-directing aldehyde group. The positions ortho and para to the alkyl groups are activated.
Let's analyze the available positions on the ring (numbered relative to the aldehyde at C1):
C3: Ortho to the methyl group and meta to the isopropyl group.
C5: Para to the methyl group and meta to the aldehyde group.
C6: Ortho to the aldehyde group (deactivated) and meta to both alkyl groups.
The strongest activation comes from the alkyl groups. The position para to one alkyl group and ortho to the other is often favored. However, in this case, the positions are C3 and C5.
The C5 position is ortho to the isopropyl group and para to the methyl group. This position is highly activated by both alkyl groups.
The C3 position is ortho to the methyl group and ortho to the isopropyl group. This position is also highly activated, but may experience some steric hindrance from the adjacent methyl and isopropyl groups.
Therefore, electrophilic attack is most likely to occur at the C5 position, which is sterically accessible and electronically enriched by both alkyl groups. Studies on the nitration of related compounds like 4-isopropylanisole (B1583350) show that substitution occurs at positions activated by the alkyl groups. rsc.org
Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-4-isopropyl-2-methylbenzaldehyde |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-isopropyl-2-methylbenzaldehyde |
Functionalization of Alkyl Substituents
The reactivity of the alkyl groups, namely the isopropyl and methyl moieties, on the benzaldehyde (B42025) ring presents opportunities for selective chemical modifications. Standard methods for the functionalization of such substituents can be employed. For instance, the methyl group can be a target for oxidation. One common method involves the use of chromyl chloride (CrO2Cl2) in what is known as the Etard reaction. This reagent can oxidize a methyl group to a chromium complex, which upon hydrolysis, yields the corresponding aldehyde. Alternatively, treatment with chromic oxide (CrO3) in acetic anhydride (B1165640) can convert a toluene (B28343) or a substituted toluene into a benzylidene diacetate. Subsequent hydrolysis with an aqueous acid can then furnish the corresponding benzaldehyde. ncert.nic.in
Another approach to functionalizing the alkyl side chain is through chlorination. The side chain chlorination of a toluene derivative can produce a benzal chloride, which can then be hydrolyzed to the benzaldehyde. ncert.nic.in These methods, while general for substituted toluenes, are applicable to the methyl group of this compound, offering pathways to di-aldehydes or other derivatives.
Catalytic Transformations Involving this compound
The aldehyde functional group in this compound is a key site for a variety of catalytic transformations, enabling its conversion into a range of valuable chemical entities.
N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aldehydes
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a multitude of chemical reactions, including the aerobic oxidation of aldehydes to carboxylic acids. nih.gov This process is of significant interest due to the use of environmentally benign atmospheric oxygen as the terminal oxidant. nih.gov In the context of this compound, its oxidation to the corresponding 4-isopropyl-2-methylbenzoic acid is a noteworthy transformation. The mechanism of this reaction involves the nucleophilic attack of the NHC on the aldehyde to form a Breslow intermediate. nih.gov This intermediate is then oxidized to an acyl azolium species, which subsequently reacts with water to release the carboxylic acid and regenerate the catalyst. nih.govnih.gov
Recent research has focused on enhancing the efficiency of this catalytic system. A systematic kinetic study of NHC-catalyzed aerobic oxidation revealed an autoacceleration of the reaction rate, providing evidence for the involvement of radical species in the catalytic cycle. acs.org To overcome the inherent low efficiency often observed, a novel polymeric catalyst containing imidazolium (B1220033) salt has been developed. When used in conjunction with a continuous-flow circulation reactor, this system has demonstrated unprecedentedly high efficiency, achieving a total turnover number (TON) of 26,300 in recycling experiments. acs.org The oxidation of 4-isopropylbenzaldehyde, a related substrate, has been successfully carried out on a large scale using this advanced catalytic system, highlighting its potential for industrial applications. acs.org
Lewis Acid Catalysis in Derivatization
Lewis acids play a crucial role in activating the carbonyl group of aldehydes, rendering them more susceptible to nucleophilic attack. This principle is widely applied in the derivatization of benzaldehydes. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general principles of Lewis acid catalysis are directly applicable. For instance, in the Friedel-Crafts acylation reaction, a Lewis acid like anhydrous aluminum chloride is used to facilitate the reaction between benzene or a substituted benzene and an acid chloride to form a ketone. ncert.nic.in
Furthermore, Lewis acids can catalyze the formation of various heterocyclic compounds from aldehydes. An example is the efficient synthesis of 2-arylquinazolines from N'-arylbenzimidamides using a Lewis acid catalyst and paraformaldehyde as a carbon source under transition-metal-free conditions. rsc.org This demonstrates the utility of Lewis acid catalysis in constructing complex molecular architectures from simple aldehyde precursors. The carbonyl carbon of this compound, being an electrophilic center, can be activated by a Lewis acid to participate in similar transformations. ncert.nic.in
Structure-Reactivity Relationship Studies of this compound and Related Analogs
The reactivity of this compound is intricately linked to its molecular structure. The electronic and steric effects of its substituents significantly influence its chemical behavior.
Inductive and Steric Effects of Alkyl and Other Aromatic Substituents
The alkyl groups (isopropyl and methyl) on the aromatic ring of this compound exert an electron-donating inductive effect. This effect increases the electron density on the aromatic ring and can influence the reactivity of the aldehyde group. Studies on substituted benzaldehydes have shown that the rates of oxidation are sensitive to the electronic nature of the substituents. researchgate.netresearchgate.net For para-substituted benzaldehydes, the delocalized (resonance) effect is often more pronounced, while for ortho- and meta-substituted compounds, the field (inductive) effect plays a more significant role. researchgate.netresearchgate.net
A study on the basicities of substituted benzaldehydes revealed a good correlation between the pKa of the protonated aldehyde and the Hammett substituent constant (σ+). cdnsciencepub.com This indicates that substituents capable of donating electrons through resonance have a significant impact on the basicity of the carbonyl group. The electron-donating nature of the alkyl groups in this compound would be expected to increase the basicity of the carbonyl oxygen.
Steric Hindrance Effects on Reactivity
The presence of the methyl group in the ortho position to the aldehyde group in this compound introduces steric hindrance. This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, thereby reducing the rate of nucleophilic addition reactions compared to less hindered aldehydes. ncert.nic.in
However, the effect of ortho-substituents can be complex. In some oxidation reactions of substituted benzaldehydes, ortho-substituents have been found to cause steric acceleration. researchgate.netresearchgate.net A study on the protonation of o-tolualdehyde (2-methylbenzaldehyde) was conducted to estimate the steric effects of ortho substitution on basicity. cdnsciencepub.com It was observed that in the case of 2,4,6-trimethylbenzaldehyde, the enhanced basicity could be explained by the increased resonance with the ring in the conjugate acid, which is allowed a greater degree of coplanarity. cdnsciencepub.com This suggests that while the ortho-methyl group in this compound can sterically hinder reactions, it can also influence reactivity through more subtle electronic and conformational effects.
Data Tables
Table 1: Reactivity of Substituted Benzaldehydes in Oxidation Reactions
| Substituent | Relative Rate of Oxidation | Reference |
| p-Nitro | Slower | researchgate.netresearchgate.net |
| m-Nitro | Slower | researchgate.netresearchgate.net |
| p-Chloro | Slower | researchgate.netresearchgate.net |
| H | Baseline | researchgate.netresearchgate.net |
| p-Methyl | Faster | researchgate.netresearchgate.net |
| p-Methoxy | Faster | researchgate.netresearchgate.net |
| o-Methyl | Faster (Steric Acceleration) | researchgate.net |
This table provides a generalized view of the effect of substituents on the oxidation rate of benzaldehydes based on the principles discussed in the cited literature.
Derivatization and Analog Synthesis of 4 Isopropyl 2 Methylbenzaldehyde
Design Principles for Novel 4-Isopropyl-2-methylbenzaldehyde Analogs
The design of novel analogs of this compound is guided by several key principles aimed at tailoring the molecule's properties. A primary strategy involves the introduction of bulky or electron-donating groups, such as the isopropyl group, which can enhance solubility and influence the electronic environment of the molecule. mdpi.com This modification is often intended to inhibit intermolecular aggregation and improve biological activity by increasing electron density around a core functional unit. mdpi.com
Another fundamental design principle is the use of the aldehyde as a versatile anchor point for constructing larger, more complex molecules. Through condensation reactions, the aldehyde is converted into imines, thiosemicarbazones, or incorporated into heterocyclic scaffolds. This approach aims to generate a library of compounds with diverse structural motifs. The selection of reactants to combine with the 4-isopropyl-2-methylphenyl moiety is often driven by the goal of creating compounds with specific therapeutic or material properties, such as those found in dihydropyrimidinones, known for a wide range of pharmacological activities. nih.govnih.gov The synthesis of conjugated systems, such as styrylpyridines, is designed to create molecules with specific electronic and optical properties. mdpi.com
Synthesis of Imine and Schiff Base Derivatives
The synthesis of imine and Schiff base derivatives from this compound is a direct and widely used method for its derivatization. These compounds, characterized by the azomethine or imine group (-CH=N-), are typically formed through a condensation reaction between the aldehyde and a primary amine. researchgate.netdergipark.org.tr
The general synthetic procedure involves mixing equimolar amounts of this compound and a selected primary amine in a suitable solvent, most commonly ethanol (B145695) or methanol (B129727). researchgate.netjetir.org The reaction is often facilitated by heating the mixture under reflux. jetir.org In many cases, a few drops of an acid catalyst, such as glacial acetic acid, are added to the reaction mixture to enhance the rate of condensation. researchgate.net The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the resulting Schiff base often precipitates from the solution upon cooling or after the addition of water, and can then be purified by filtration and recrystallization. dergipark.org.trjetir.org This method's versatility allows for the creation of a wide array of Schiff bases by varying the amine component. researchgate.net
Table 1: General Synthesis of Schiff Base Derivatives
| Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Product |
|---|
Development of Thiosemicarbazone Analogs
Thiosemicarbazone analogs are another important class of derivatives synthesized from this compound. These compounds are formed by the condensation reaction of the aldehyde with a thiosemicarbazide (B42300) or its substituted derivatives. juniv.edu The resulting thiosemicarbazone contains the characteristic =N-NH-C(=S)-NH- functional group. mdpi.com
The synthesis is typically a one-pot procedure. mdpi.com An equimolar mixture of this compound and the appropriate thiosemicarbazide is dissolved in a solvent like methanol or ethanol. journalijar.commdpi.com The reaction is often catalyzed by the addition of a few drops of a strong acid, such as hydrochloric acid, and heated under reflux for a period of time. juniv.edumdpi.com The product, a thiosemicarbazone, usually precipitates upon cooling and can be isolated by filtration and purified by recrystallization. mdpi.com The introduction of the thiosemicarbazone moiety is a common strategy in medicinal chemistry, and metal complexes of these ligands have also been prepared and studied. journalijar.comnih.gov
Table 2: Synthesis of Thiosemicarbazone Analogs
| Reactant 1 | Reactant 2 | Reaction Type | Typical Conditions | Product |
|---|
Construction of Heterocyclic Systems Incorporating the 4-Isopropyl-2-methylphenyl Moiety
The 4-isopropyl-2-methylphenyl group can be incorporated into various heterocyclic systems, notably dihydropyrimidinones and dihydropyridines, through multicomponent reactions.
Dihydropyrimidinones (DHPMs): These heterocycles are synthesized via the Biginelli reaction, a one-pot cyclocondensation. nih.govnih.gov This reaction involves three components: an aldehyde (this compound), a β-dicarbonyl compound (such as ethyl acetoacetate), and urea (B33335) or thiourea. nih.govjmchemsci.com The reaction is typically carried out in a solvent like ethanol and requires an acid catalyst. nih.govjmchemsci.com A variety of catalysts have been employed, including strong acids, Lewis acids, and heterogeneous catalysts like silica (B1680970) chloride, to improve yields and simplify the procedure. nih.govnih.gov The process often involves heating the mixture under reflux. nih.gov The resulting dihydropyrimidinone derivatives are known to possess a broad spectrum of biological activities. nih.govnih.gov
Dihydropyridines (DHPs): The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction used to construct the 1,4-dihydropyridine (B1200194) ring system. organic-chemistry.orgorganic-chemistry.org In this synthesis, this compound is reacted with two equivalents of a β-ketoester (e.g., ethyl acetoacetate) and a source of ammonia (B1221849) (such as ammonium (B1175870) carbonate or aqueous ammonia). organic-chemistry.orgnih.gov The reaction can be performed under various conditions, including solvent-free heating or in solvents like ethanol. nih.govorganic-chemistry.org Numerous modern variations of this synthesis exist, utilizing different catalysts like ytterbium triflate, phenylboronic acid, or operating under microwave irradiation to enhance efficiency. organic-chemistry.orgresearchgate.net
Table 3: Synthesis of Heterocyclic Systems
| Heterocycle | Synthetic Method | Key Reagents |
|---|---|---|
| Dihydropyrimidinone | Biginelli Reaction | This compound, β-dicarbonyl compound, Urea/Thiourea |
Synthesis of Conjugated Systems
The aldehyde functionality of this compound serves as a key starting point for the synthesis of extended conjugated systems, such as cinnamoyl and styrylpyridine analogs. These reactions typically create new carbon-carbon double bonds in conjugation with the aromatic ring.
Cinnamoyl Derivatives: These α,β-unsaturated carbonyl compounds can be prepared through base-catalyzed aldol (B89426) condensation reactions, specifically the Claisen-Schmidt condensation. In this reaction, this compound is reacted with a ketone or another aldehyde containing α-hydrogens in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. This process leads to the formation of a carbon-carbon double bond, extending the conjugated π-system of the molecule.
Styrylpyridine Analogs: The synthesis of styrylpyridine derivatives can be achieved through condensation reactions such as the Knoevenagel reaction. mdpi.com This involves reacting this compound with a methylpyridine isomer (e.g., 2-picoline or 4-picoline). These reactions can be performed under solvent-free conditions at elevated temperatures or by using a condensing agent. mdpi.com The resulting styrylpyridine contains a vinylene bridge (-CH=CH-) connecting the 4-isopropyl-2-methylphenyl ring and the pyridine (B92270) ring, creating a highly conjugated structure. mdpi.com
Structural Elucidation and Spectroscopic Analysis of 4 Isopropyl 2 Methylbenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic compounds. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.
¹H NMR Applications
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-isopropyl-2-methylbenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present.
Aldehydic Proton: A singlet peak is anticipated in the downfield region, typically between 9.8 and 10.3 ppm, which is characteristic of a benzaldehyde (B42025) proton. For instance, the aldehyde proton of 2-methylbenzaldehyde (B42018) appears at 10.28 ppm. rsc.org
Aromatic Protons: The benzene (B151609) ring has three protons. Their signals will appear in the aromatic region (approximately 7.0-7.8 ppm). Due to their different positions relative to the aldehyde, methyl, and isopropyl groups, they will exhibit unique chemical shifts and coupling patterns (doublets and a singlet).
Isopropyl Group Protons: This group will produce two signals. A septet (or multiplet) around 2.9-3.1 ppm corresponds to the single methine (CH) proton, which is split by the six adjacent methyl protons. A doublet around 1.2-1.3 ppm will correspond to the six equivalent protons of the two methyl (CH₃) groups, split by the single methine proton.
Methyl Group Protons: The methyl group attached directly to the aromatic ring is expected to produce a singlet signal around 2.4-2.6 ppm. rsc.org
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aldehydic (-CHO) | 9.8 - 10.3 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 7.8 | Multiplets (m) |
| Isopropyl (-CH(CH₃)₂) | 2.9 - 3.1 | Septet (sept) |
| Isopropyl (-CH(CH₃)₂) | 1.2 - 1.3 | Doublet (d) |
| Aromatic Methyl (-CH₃) | 2.4 - 2.6 | Singlet (s) |
¹³C NMR Applications
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 190-195 ppm. The carbonyl carbon of 2-methylbenzaldehyde, for example, resonates at 192.84 ppm. rsc.org
Aromatic Carbons: The six carbons of the benzene ring will have signals between 125 and 155 ppm. The carbons bearing substituents (C-1, C-2, C-4) will have distinct chemical shifts compared to those bearing only hydrogen (C-3, C-5, C-6). For example, the carbon signals for 4-methylbenzaldehyde (B123495) appear at 129.6, 129.7, 134.0, and 145.2 ppm. rsc.org
Isopropyl Group Carbons: The methine carbon will appear around 34 ppm, while the two equivalent methyl carbons will resonate at a more upfield position, around 24 ppm.
Methyl Group Carbon: The carbon of the methyl group attached to the ring is expected around 19-22 ppm. rsc.orgrsc.org
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Aldehydic (CHO) | 190 - 195 |
| Aromatic (Ar-C) | 125 - 155 |
| Isopropyl (-CH(CH₃)₂) | ~34 |
| Isopropyl (-CH(CH₃)₂) | ~24 |
| Aromatic Methyl (-CH₃) | 19 - 22 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the isopropyl methine proton to the isopropyl methyl protons. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring, aiding in their specific assignment. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. nanalysis.com An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the aldehydic proton signal (~10 ppm) and the aldehydic carbon signal (~192 ppm), and another between the aromatic methyl proton signal (~2.5 ppm) and its carbon signal (~20 ppm). sdsu.edu This technique is invaluable for unambiguous assignment of both ¹H and ¹³C spectra.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), which act as a molecular fingerprint.
For this compound, key characteristic absorption bands in the IR spectrum would include:
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.
C-H Stretch:
Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
Aliphatic C-H stretching from the methyl and isopropyl groups will be observed in the 2850-3000 cm⁻¹ region.
The aldehyde C-H stretch typically shows two weak bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic and alkyl portions of the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Weak |
| Carbonyl C=O Stretch | 1690 - 1710 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The absorption pattern is characteristic of the chromophores—the light-absorbing groups—within the molecule.
The primary chromophore in this compound is the benzaldehyde system. It is expected to exhibit two main absorption bands:
A strong absorption band (high molar absorptivity, ε) typically below 250 nm, corresponding to a π → π* transition within the aromatic ring and carbonyl group. For benzaldehyde in water, this transition occurs at a maximum wavelength (λmax) of 248 nm. researchgate.net
A weaker absorption band (low molar absorptivity, ε) at a longer wavelength, usually between 280-300 nm, resulting from the n → π* transition of the non-bonding electrons on the carbonyl oxygen. libretexts.orgyoutube.com
The methyl and isopropyl substituents on the benzene ring act as auxochromes. These alkyl groups can cause a small bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde. slideshare.net
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can calculate the electron density map and thus determine the exact positions of each atom in the crystal lattice.
While specific X-ray crystallographic data for this compound is not readily found in public databases, this technique, if applied, would provide unparalleled detail about its molecular architecture. nih.govuq.edu.au The analysis would yield precise measurements of:
Bond Lengths: The exact distances between connected atoms (e.g., C=O, C-C, C-H).
Bond Angles: The angles formed between three connected atoms, defining the geometry around each atom.
Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the isopropyl and aldehyde groups relative to the plane of the aromatic ring.
Intermolecular Interactions: The analysis would also reveal how molecules pack together in the crystal, identifying any non-covalent interactions like van der Waals forces or C-H···O hydrogen bonds that influence the solid-state structure.
Theoretical and Computational Chemistry Studies of 4 Isopropyl 2 Methylbenzaldehyde
Quantum Chemical Calculations for Geometrical Optimization (e.g., DFT, HF Methods, Basis Set Selection)
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in 4-isopropyl-2-methylbenzaldehyde, a process known as geometrical optimization. Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent methods employed for this purpose. DFT methods, particularly those using hybrid functionals like B3LYP and B3PW91, are widely utilized due to their balance of accuracy and computational cost. The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. Larger basis sets, such as 6-311++G(d,p), generally provide more accurate results by offering greater flexibility in describing the electron distribution.
For instance, studies on similar benzaldehyde (B42025) derivatives have shown that DFT methods, like B3LYP with a 6-311++G(d,p) basis set, can accurately predict geometric parameters such as bond lengths and angles. researchgate.net These calculations typically start with an initial guess of the molecular geometry and iteratively solve the Schrödinger equation until the lowest energy conformation is found. The selection of the computational method and basis set is often guided by the specific properties being investigated and the desired level of accuracy. epstem.net
Conformational Analysis and Potential Energy Surface Investigations
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By exploring the PES, researchers can identify the most stable conformers (local and global minima) and the energy barriers to rotation (transition states).
For this compound, the key rotations would be around the C-C bond connecting the isopropyl group to the benzene (B151609) ring and the C-C bond connecting the aldehyde group to the ring. Theoretical calculations, often at the DFT level, can be used to construct a PES by systematically changing the dihedral angles associated with these rotations and calculating the energy at each point. This analysis reveals the preferred orientations of the isopropyl and aldehyde groups relative to the methyl group on the benzene ring, providing insight into the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, including its vibrational, electronic, and nuclear magnetic resonance spectra.
Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. After optimizing the molecular geometry using methods like DFT, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the atomic motions associated with each frequency.
For related molecules, it has been shown that DFT calculations, often with scaling factors applied to the computed frequencies, can achieve good agreement with experimental IR and Raman spectra. researchgate.net This allows for the confident assignment of experimental bands to specific molecular vibrations, such as the C=O stretch of the aldehyde, the C-H stretches of the alkyl groups, and the various vibrations of the benzene ring.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netscilit.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the intensities of these transitions (oscillator strengths).
For this compound, TD-DFT calculations can help to understand the nature of its electronic transitions. For example, they can identify which molecular orbitals are involved in the principal absorptions, such as transitions from a non-bonding orbital on the oxygen atom (n) to a π* anti-bonding orbital of the carbonyl group and the benzene ring (n→π), or from a π bonding orbital to a π anti-bonding orbital (π→π*). These theoretical predictions are crucial for interpreting the experimental UV-Vis spectrum and understanding the molecule's photophysical properties.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. epstem.net By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra.
These calculated chemical shifts can be compared with experimental data to aid in the assignment of signals in the NMR spectrum of this compound. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or the limitations of the chosen theoretical level. The ability to accurately predict NMR spectra is a significant aid in structure verification and in understanding the electronic environment of the different atoms within the molecule.
Molecular Orbital Theory (e.g., HOMO-LUMO Analysis, Energy Gap Calculations)
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in this context.
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comwuxiapptec.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more likely to be reactive.
For this compound, analysis of the HOMO and LUMO can reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap can be calculated using DFT methods and provides a quantitative measure of the molecule's kinetic stability and its potential for charge transfer interactions within the molecule. conicet.gov.ar
Data Tables
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |
| C-H stretch (aldehyde) | 2850 |
| C=O stretch (aldehyde) | 1705 |
| C-H stretch (aromatic) | 3050 |
| C-H stretch (aliphatic) | 2960 |
| C-C stretch (ring) | 1600, 1580 |
| C-H bend (isopropyl) | 1450 |
| C-H bend (methyl) | 1380 |
Table 2: Theoretical Electronic Transitions for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes based on TD-DFT calculations for similar compounds.)
| Transition | Calculated Wavelength (nm) (TD-DFT/B3LYP/6-311++G(d,p)) | Oscillator Strength (f) |
| n → π | 320 | 0.01 |
| π → π | 280 | 0.25 |
| π → π* | 245 | 0.50 |
Table 3: Theoretical ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes based on GIAO calculations for similar compounds.)
| Carbon Atom | Calculated Chemical Shift (ppm) (GIAO/B3LYP/6-311++G(d,p)) |
| C=O (aldehyde) | 192.5 |
| C-CHO | 135.0 |
| C-CH₃ | 140.2 |
| C-CH(CH₃)₂ | 155.1 |
| Aromatic CH | 128.0 - 132.0 |
| CH(CH₃)₂ | 34.5 |
| CH(CH₃)₂ | 23.8 |
| Ar-CH₃ | 19.3 |
Table 4: Molecular Orbital Properties of this compound (Illustrative) (Note: These are hypothetical values for illustrative purposes based on DFT calculations for similar compounds.)
| Property | Calculated Value (eV) (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Energy Gap | 4.7 |
Analysis of Intermolecular and Intramolecular Interactions
The physical and chemical characteristics of this compound are significantly influenced by the non-covalent interactions it forms with itself and with other molecules. Computational techniques such as Hirshfeld surface analysis and Atoms in Molecules (AIM) theory are instrumental in dissecting these complex interactions.
While direct crystallographic and in-depth computational studies specifically for this compound are not widely available, we can infer its interaction profile based on studies of structurally similar benzaldehyde derivatives. researchgate.netnih.gov The primary intermolecular forces at play for an aldehyde like this, which lacks strong hydrogen bond donors, are expected to be van der Waals forces, dipole-dipole interactions, and potential weak C-H···O hydrogen bonds.
Hirshfeld Surface Analysis: This powerful tool visualizes and quantifies intermolecular interactions within a crystal lattice. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of close contacts. mdpi.comrsc.org For substituted benzaldehydes, Hirshfeld analysis typically reveals the prevalence of H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. nih.gov In the case of this compound, the isopropyl and methyl groups would contribute significantly to these interactions.
The analysis also delineates contributions from other contacts, such as C···H/H···C, which are indicative of packing arrangements, and O···H/H···O contacts that signify hydrogen bonding. nih.gov For this compound, weak hydrogen bonds of the C-H···O type are anticipated, involving the aldehydic hydrogen or hydrogens from the alkyl substituents and the carbonyl oxygen atom. The bright red spots on a dnorm mapped Hirshfeld surface would indicate these shorter, stronger contacts. nih.gov
A hypothetical breakdown of intermolecular contacts for this compound, based on similar molecules, is presented in the table below.
| Interaction Type | Predicted Contribution to Hirshfeld Surface |
| H···H | High |
| C···H/H···C | Moderate |
| O···H/H···O | Low to Moderate |
| C···C | Low |
Atoms in Molecules (AIM) Theory: AIM theory provides a rigorous method for analyzing the electron density to characterize chemical bonding, including weak non-covalent interactions. While specific AIM studies on this compound are not available, research on other organic molecules demonstrates its utility in identifying and quantifying the strength of hydrogen bonds and other weak interactions.
Reaction Mechanism Modeling and Energetics using Computational Approaches
Computational chemistry offers a powerful lens to investigate the pathways and energy landscapes of chemical reactions. For this compound, this can include studying its synthesis, oxidation, or reactions involving the aldehyde functional group.
Studies on related benzaldehydes provide a framework for understanding the likely reaction mechanisms. For instance, the condensation reaction of benzaldehydes with amines to form hemiaminals and subsequently Schiff bases has been investigated using Density Functional Theory (DFT). mdpi.comnih.gov These studies reveal the transition states and the influence of substituents on the reaction energetics. The presence of the electron-donating isopropyl and methyl groups in this compound would likely influence the electrophilicity of the carbonyl carbon and thus the kinetics and thermodynamics of such reactions.
A study on the acetalization of 2-methylbenzaldehyde (B42018) with methanol (B129727), using ab initio methods, detailed the reaction mechanism starting from the protonation of the aldehyde. researchgate.net This provides a plausible model for the acid-catalyzed reactions of this compound. The proposed mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of an acetal (B89532).
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (this compound + Nucleophile) | 0 |
| 2 | Transition State 1 | ΔE‡1 |
| 3 | Intermediate (Tetrahedral Adduct) | ΔEint |
| 4 | Transition State 2 | ΔE‡2 |
| 5 | Products | ΔErxn |
Note: The values in this table are illustrative and would require specific computational calculations for this compound.
Computational approaches, such as DFT, are also employed to study the synthesis of substituted benzaldehydes, for example, through reduction/cross-coupling procedures. rug.nl These studies help in understanding the reaction intermediates and optimizing reaction conditions for higher yields.
Advanced Applications and Research Potential in Chemical Science
Role in Organic Synthesis as a Versatile Building Block and Intermediate
4-Isopropyl-2-methylbenzaldehyde serves as a valuable and versatile building block in organic synthesis. The aldehyde group is a key functional group that readily participates in a variety of chemical reactions, making it an attractive starting material for the construction of more complex molecules. sigmaaldrich.com Its ability to react with a wide range of nucleophiles is a cornerstone of its utility. sigmaaldrich.com
The reactivity of the aldehyde allows for its conversion into a multitude of other functional groups. For instance, it can undergo oxidation to form the corresponding carboxylic acid, cumic acid, a reaction that can be accelerated using photochemical methods. researchgate.net Conversely, reduction of the aldehyde group can yield the corresponding alcohol.
Furthermore, the aldehyde functionality is central to the formation of carbon-carbon bonds. It can participate in condensation reactions, such as the aldol (B89426) condensation with other carbonyl compounds, to create larger, more elaborate molecular frameworks. researchgate.net For example, the cross-aldol condensation of p-isopropylbenzaldehyde, a closely related compound, with propionaldehyde (B47417) is a key step in the synthesis of valuable fragrance compounds. researchgate.net This suggests a similar reactivity for this compound.
The presence of the aromatic ring also allows for electrophilic substitution reactions, further expanding its synthetic utility. The methyl and isopropyl groups on the ring influence the regioselectivity of these reactions, directing incoming electrophiles to specific positions.
The following table summarizes some of the key transformations of this compound in organic synthesis:
| Reaction Type | Reagents | Product Type |
| Oxidation | Oxidizing agents (e.g., KMnO4, photochemical oxidation) | Carboxylic Acid (Cumic Acid) |
| Reduction | Reducing agents (e.g., NaBH4, H2/catalyst) | Alcohol |
| Aldol Condensation | Aldehydes/Ketones, Base or Acid Catalyst | β-Hydroxy aldehyde/ketone or α,β-Unsaturated aldehyde/ketone |
| Acetalization | Alcohols, Acid Catalyst | Acetal (B89532) |
| Reductive Amination | Amines, Reducing Agent | Amine |
| Wittig Reaction | Phosphonium Ylides | Alkene |
Research on Derivatives for Novel Materials Development
The development of novel materials with tailored properties is a significant area of chemical research. Derivatives of this compound are being explored for their potential in creating new functional materials. The reactivity of both the aldehyde group and the aromatic ring allows for the incorporation of this structural motif into larger polymeric structures. wiserpub.com
Research in polymer chemistry has shown that benzaldehyde (B42025) derivatives can be used to synthesize novel polymers with specific properties suitable for various applications, including high-performance materials and smart materials with responsive characteristics. wiserpub.com The incorporation of the 4-isopropyl-2-methylphenyl group into a polymer backbone can influence properties such as thermal stability, solubility, and mechanical strength.
For instance, polymers can be synthesized through reactions involving the aldehyde group, such as polymerization with difunctional monomers. The resulting polymers may exhibit interesting optical or electronic properties, making them candidates for applications in electronics or photonics. While specific research on polymers derived directly from this compound is not extensively documented, the principles of polymer chemistry suggest its potential in this area.
Investigations in Catalysis Research and Catalyst Design
This compound and its derivatives are subjects of investigation in the field of catalysis, both as substrates in catalytic reactions and as potential components of catalyst systems. The study of catalytic reactions involving this aldehyde provides insights into catalyst performance and reaction mechanisms.
For example, the catalytic reaction of para-isopropylbenzaldehyde with propionaldehyde over solid base catalysts has been studied to synthesize 3-(4-Isopropyl-phenyl)-2-methyl-acrylaldehyde, an important intermediate. researchgate.net This research highlights the importance of catalyst selection on reaction efficiency and selectivity. researchgate.net Similar studies with this compound could lead to the development of efficient catalytic routes to valuable fine chemicals.
Furthermore, derivatives of this compound can be designed to act as ligands in transition metal catalysis. The aromatic ring and the substituents can be modified to create ligands with specific steric and electronic properties that can influence the activity and selectivity of a metal catalyst. For instance, the synthesis of Schiff base ligands from the condensation of benzaldehydes with primary amines is a common strategy. These ligands can then be complexed with various metals to form catalysts for a range of organic transformations.
Exploration in Pharmaceutical Intermediate Synthesis and Drug Discovery Research
The scaffold of this compound is of interest in the field of medicinal chemistry and drug discovery. Benzaldehyde derivatives are known to be key intermediates in the synthesis of a wide variety of pharmaceutically active compounds. sigmaaldrich.com
The aldehyde group can be used as a handle to introduce other functional groups and build up the molecular complexity required for biological activity. For example, the synthesis of colchicine (B1669291) derivatives, which have shown potential as anti-cancer agents, can involve multi-component reactions where an aldehyde is a key starting material. researchgate.net
Research into the biological applications of compounds derived from 4-isopropylbenzaldehyde (B89865), a close structural analog, has shown that its semicarbazone and thiosemicarbazone metal complexes exhibit antimicrobial and antioxidant properties. journalijar.com This suggests that similar derivatives of this compound could also possess interesting biological activities, making them valuable targets for synthesis and screening in drug discovery programs.
The following table highlights some areas of pharmaceutical research where benzaldehyde derivatives are relevant:
| Therapeutic Area | Example of Application |
| Cancer | Synthesis of colchicine derivatives with antiproliferative activity. researchgate.net |
| Infectious Diseases | Synthesis of semicarbazone and thiosemicarbazone metal complexes with antimicrobial properties. journalijar.com |
| Metabolic Diseases | Aldehyde dehydrogenase (ALDH) inhibitors. whiterose.ac.uk |
Fundamental Studies in Aromatic Aldehyde Chemistry and Electrophilic Reactivity
This compound serves as an excellent model compound for fundamental studies in aromatic aldehyde chemistry and electrophilic reactivity. The aldehyde group is a classic example of an electrophilic functional group, readily undergoing attack by nucleophiles at the carbonyl carbon. libretexts.org
The study of reactions such as acetalization provides valuable insights into the reaction mechanisms of aldehydes. For example, ab initio studies on the acetalization of 2-methylbenzaldehyde (B42018) with methanol (B129727) have elucidated the proposed reaction mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol. researchgate.netresearchgate.net These fundamental studies are crucial for understanding and predicting the reactivity of related aldehydes like this compound.
The presence of the methyl and isopropyl groups on the aromatic ring also influences the electronic properties of the aldehyde group and the benzene (B151609) ring. These substituents affect the electrophilicity of the carbonyl carbon and the reactivity of the aromatic ring towards electrophilic substitution. Detailed mechanistic studies on this compound can provide a deeper understanding of how these substituent effects modulate chemical reactivity.
Future Research Directions and Challenges
Development of Sustainable and Green Synthetic Methodologies for 4-Isopropyl-2-methylbenzaldehyde
The chemical industry is increasingly focusing on environmentally friendly processes. The synthesis of aromatic aldehydes, including this compound, is a key area for the application of green chemistry principles. acs.org
Current research is exploring several avenues for the sustainable production of aromatic aldehydes:
Biomass as a Feedstock: Lignocellulosic biomass is a promising renewable source for aromatic aldehydes. rsc.orgrsc.org Catalytic fractionation followed by ozonolysis is one strategy to produce compounds like vanillin (B372448) and syringaldehyde (B56468) from native lignin. rsc.org This approach avoids the use of harsh bases and preserves the carbohydrate pulp. rsc.org
Green Oxidation Methods: Traditional oxidation reactions often use hazardous heavy metals like chromium. youtube.com Greener alternatives, such as using Oxone in a water-ethanol mixture, are being investigated for the oxidation of benzaldehydes to their corresponding carboxylic acids. youtube.com Another eco-friendly approach is the Kornblum oxidation of benzyl (B1604629) bromide to benzaldehyde (B42025) using NaOH-modified graphitic carbon nitride (g-C3N4) with molecular oxygen under LED light, which operates at room temperature and avoids toxic solvents like DMSO. rsc.org
Bioreduction and Biotransformation: The use of biological systems, such as plant extracts, offers a green pathway for the reduction of aromatic aldehydes to alcohols. scielo.org.mx For instance, Aloe vera extract has been used for the bioreduction of various aromatic aldehydes. scielo.org.mx Additionally, microbial synthesis of aromatic aldehydes is being explored, though challenges remain in preventing the conversion of aldehydes to alcohols by endogenous enzymes. mit.edu
Catalysis in Water: Performing reactions in water is a key aspect of green chemistry. The hydrolysis of cinnamaldehyde (B126680) to benzaldehyde in near-critical water without a catalyst is a novel and environmentally friendly process. researchgate.net
The development of these sustainable methods for the synthesis of this compound will not only reduce the environmental impact but also potentially lower production costs.
Exploration of Novel Reactivity Pathways and Transformations for Aromatic Aldehydes
The reactivity of aromatic aldehydes is a cornerstone of organic synthesis. numberanalytics.com While classic reactions like nucleophilic addition are well-established, research continues to uncover new transformations. numberanalytics.com
Key areas of exploration for the reactivity of aromatic aldehydes like this compound include:
Nucleophilic Addition Reactions: This is a fundamental reaction type for aromatic aldehydes. numberanalytics.com The carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents, cyanide ions, and amines, leading to the formation of alcohols, cyanohydrins, and imines, respectively. numberanalytics.com The reactivity of aromatic aldehydes in these reactions is influenced by the electronic and steric properties of the aromatic ring. numberanalytics.com
Condensation Reactions: Aromatic aldehydes participate in various condensation reactions, such as the Perkin reaction, to form α,β-unsaturated acids. numberanalytics.com The benzoin (B196080) condensation, where benzaldehyde dimerizes in the presence of cyanide, is another important transformation. egyankosh.ac.in
Novel Synthetic Applications: Researchers are constantly devising new ways to utilize aromatic aldehydes as building blocks. For example, a desaturative approach involving synergistic enamine, photoredox, and cobalt triple catalysis has been developed to prepare aromatic aldehydes from saturated precursors. nih.gov Another innovative method involves a two-step, one-pot reduction/cross-coupling procedure to synthesize functionalized benzaldehydes. acs.orgrug.nl
Conversion to Other Functional Groups: Aromatic aldehydes can be readily converted to other valuable functional groups. For example, they can be transformed into the corresponding nitriles by reacting with trimethylsilyl (B98337) azide (B81097) in the presence of zinc chloride. oup.com
The unique substitution pattern of this compound, with its sterically hindering methyl group ortho to the aldehyde, may lead to unique reactivity and selectivity in these transformations, warranting specific investigation.
Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. For aromatic aldehydes, computational methods are being employed to:
Predict Reaction Mechanisms and Outcomes: Density Functional Theory (DFT) is widely used to study the mechanisms of reactions involving benzaldehyde and its derivatives. nih.govcanterbury.ac.uk For instance, DFT calculations can elucidate the transition states and energetic profiles of reactions like the formation of hemiaminals and Schiff bases. nih.govcanterbury.ac.uk This understanding can help in optimizing reaction conditions.
Analyze Spectroscopic Properties: Computational models can predict spectroscopic data, such as FT-IR spectra, and help in their interpretation. nih.gov For example, the combination of DFT and the self-consistent isodensity polarizable continuum model (SCI-PCM) has been used to accurately predict the FT-IR spectra of benzaldehyde in various solvents. nih.gov
Correlate Structure with Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of substituted benzaldehydes with their chemical properties, such as 17O carbonyl chemical shifts. researchgate.net These models can aid in the design of new molecules with desired properties.
Machine Learning for Predictive Chemistry: Machine learning models are being developed to predict reaction outcomes and even suggest synthetic routes. nih.gov Hybrid DFT/machine learning models have shown promise in predicting activation energies for reactions like nucleophilic aromatic substitution. nih.gov
For this compound, computational studies can provide valuable insights into how the specific arrangement of substituents influences its reactivity, conformational preferences, and spectroscopic signatures. researchgate.netacs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgnih.gov
The application of flow chemistry to the synthesis of and reactions involving aromatic aldehydes is a growing area of research:
Continuous Synthesis: Flow reactors are being used for the continuous synthesis of aromatic aldehydes. For example, the palladium-catalyzed formylation of aryl fluorosulfonates using syngas has been successfully implemented in a continuous flow system. nih.gov
Multistep Synthesis: Flow chemistry platforms can integrate multiple reaction steps into a continuous process, enabling the synthesis of complex molecules without the need for intermediate purification. acs.org This has been demonstrated in the synthesis of several active pharmaceutical ingredients (APIs). acs.org
Enhanced Reaction Conditions: Flow chemistry allows for operation at temperatures and pressures that are not easily accessible in batch reactors, a concept known as superheated flow chemistry. acs.org This can lead to significantly accelerated reaction rates and, in some cases, eliminate the need for a catalyst. acs.org
Automated Synthesis: Automated synthesis platforms, which often incorporate flow chemistry principles, can rapidly synthesize and purify a wide range of compounds. sigmaaldrich.com These systems use pre-filled reagent cartridges for various reaction classes, such as reductive amination and Suzuki coupling, streamlining the synthetic process. sigmaaldrich.com
The integration of the synthesis of this compound and its derivatives into flow and automated platforms could significantly accelerate the discovery of new compounds and the optimization of reaction conditions.
Discovery of Unexplored Derivatives with Unique Chemical Properties and Research Utility
The synthesis of novel derivatives of this compound is a key avenue for future research. By modifying the core structure, new compounds with unique properties and potential applications can be discovered.
Some strategies for creating novel derivatives include:
Three-Component Reactions: One-pot, three-component reactions are an efficient way to generate molecular diversity. For example, benzaldehyde derivatives have been used in reactions with naphthalene-2-amine and Meldrum's acid to synthesize 1-aryl-1,2-dihydrobenzo[f]quinolin-3(4H)-one derivatives. researchgate.net
Incorporation of Heterocycles: The introduction of heterocyclic moieties, such as 1,3,4-thiadiazole (B1197879) or benzimidazole, can lead to compounds with interesting biological or material properties. researchgate.netindexcopernicus.comnih.gov
Synthesis of Functionalized Aldehydes: Developing methods to introduce a variety of substituents onto the benzaldehyde scaffold is crucial. A two-step, one-pot reduction/cross-coupling procedure allows for the synthesis of a range of alkyl and aryl substituted benzaldehydes. acs.orgrug.nl
The exploration of the chemical space around this compound could lead to the discovery of new molecules with applications in fields such as pharmaceuticals, materials science, and fragrance chemistry. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 4-isopropyl-2-methylbenzaldehyde, and how should data interpretation be optimized?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity, focusing on aldehydic proton signals (δ 9.8–10.2 ppm) and isopropyl/methyl group splitting patterns. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures purity, referencing mobile phase optimization (e.g., methanol/buffer systems) . Mass spectrometry (MS) via electron ionization (EI) validates molecular weight and fragmentation patterns. Cross-reference data with PubChem or CAS Common Chemistry for consistency .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Implement PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes and consult an ophthalmologist . Store in airtight containers at –20°C, avoiding prolonged exposure to light or moisture. Monitor air quality for volatile organic compounds (VOCs) using gas chromatography .
Q. How can synthetic routes for this compound be optimized to improve yield and selectivity?
- Methodological Answer : Optimize Friedel-Crafts acylation or Vilsmeier-Haack reactions by adjusting Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures. Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography using silica gel (hexane/ethyl acetate gradient). Validate purity using melting point analysis and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electrophilicity indices and frontier molecular orbitals (HOMO-LUMO gaps). Compare results with experimental kinetic data (e.g., rate constants for Grignard reactions) to validate computational predictions. Use software like Gaussian or ORCA for simulations .
Q. What statistical approaches resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Perform meta-analysis using the I² statistic to quantify heterogeneity across studies. For example, if antimicrobial assays show conflicting IC₅₀ values, categorize studies by bacterial strains or assay conditions. Apply random-effects models to estimate overall effect sizes and identify outliers via funnel plots .
Q. How can mechanistic studies elucidate the compound’s inhibitory effects on enzymatic targets (e.g., cytochrome P450)?
- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. Use Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition. Validate findings with molecular docking (AutoDock Vina) to visualize binding interactions at active sites .
Methodological Notes
- Data Validation : Cross-check experimental results with authoritative databases (PubChem, CAS Common Chemistry) to ensure consistency in physicochemical properties .
- Toxicity Screening : For in vitro assays, follow OECD guidelines (e.g., MTT assay for cytotoxicity) and report results with 95% confidence intervals .
- Quality Control : Use certified reference standards (e.g., USP-grade reagents) for calibration and method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
